4-(2-Aminoethyl)pyridin-2-amine dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(2-aminoethyl)pyridin-2-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c8-3-1-6-2-4-10-7(9)5-6;;/h2,4-5H,1,3,8H2,(H2,9,10);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEQWACVZNOPLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CCN)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165528-71-2 | |
| Record name | 4-(2-aminoethyl)pyridin-2-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 2 Aminoethyl Pyridin 2 Amine Dihydrochloride
Strategic Retrosynthetic Analysis of the 4-(2-Aminoethyl)pyridin-2-amine Core Structure
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org For 4-(2-Aminoethyl)pyridin-2-amine, the primary disconnections are typically made at the C-C and C-N bonds of the aminoethyl side chain and the C-N bond of the 2-amino group on the pyridine (B92270) ring.
A logical retrosynthetic approach would first disconnect the dihydrochloride (B599025) salt to the free base, 4-(2-aminoethyl)pyridin-2-amine. From here, two main disconnection strategies can be envisioned:
Disconnection of the ethylamine (B1201723) side chain: This involves breaking the bond between the pyridine ring and the ethyl group. This leads to precursors such as a 4-halopyridin-2-amine and a protected 2-aminoethylamine derivative. Alternatively, a 4-cyanomethylpyridin-2-amine could be a key intermediate, which can be reduced to the target ethylamine.
Functional group interconversion on the pyridine ring: This strategy focuses on building the substituted pyridine ring itself. This might involve starting with a pre-functionalized pyridine, such as 4-vinyl-2-aminopyridine, and then performing reactions to elaborate the side chain. Another approach could involve the construction of the pyridine ring from acyclic precursors, incorporating the desired substituents at the appropriate positions. advancechemjournal.com
These retrosynthetic pathways guide the selection of appropriate starting materials and reaction sequences for the forward synthesis.
Conventional Synthetic Pathways to 4-(2-Aminoethyl)pyridin-2-amine Precursors
Traditional methods for the synthesis of substituted pyridines often involve multi-step sequences that may have limitations such as harsh reaction conditions and modest yields. nih.gov The synthesis of precursors for 4-(2-Aminoethyl)pyridin-2-amine is no exception.
A common conventional approach involves the functionalization of a pre-existing pyridine ring. For instance, starting with 4-cyanopyridine (B195900), a series of reactions can be employed. The cyano group can be reduced to an aminomethyl group, which can then be further elaborated. Alternatively, a Grignard reaction on 4-cyanopyridine could introduce a two-carbon unit.
Another established method is the Chichibabin reaction, which introduces an amino group at the 2-position of the pyridine ring. acs.org However, this reaction often requires high temperatures and can lead to mixtures of products. The synthesis of polysubstituted pyridines has also been achieved through the Truce-Smiles rearrangement of amino acid-based 4-nitrobenzenesulfonamides. nih.gov
The synthesis of 2-aminopyridine (B139424) derivatives has been a significant area of research. acs.orgresearchgate.netnih.govrsc.orggoogle.com Traditional methods often rely on nucleophilic substitution of a leaving group at the 2-position of the pyridine ring with an amine source. nih.gov Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-type reactions are powerful tools for this transformation, although they can require expensive catalysts and ligands. acs.orgmdpi.com
Modern Synthetic Advancements and Efficient Route Development
Recent advancements in synthetic organic chemistry have focused on developing more efficient, atom-economical, and environmentally friendly methods for the synthesis of complex molecules like 4-(2-Aminoethyl)pyridin-2-amine.
One-pot reactions and multicomponent reactions (MCRs) have emerged as powerful strategies for the rapid construction of complex molecules from simple starting materials in a single synthetic operation. rsc.orgcore.ac.ukymerdigital.combohrium.com These approaches offer significant advantages over traditional multi-step syntheses, including reduced reaction times, higher yields, and simplified purification procedures. nih.gov
The Hantzsch pyridine synthesis, a classic MCR, involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source to form a dihydropyridine, which is then oxidized to the corresponding pyridine. ymerdigital.comwikipedia.org While versatile, this method may not be directly applicable to the synthesis of the specific substitution pattern of 4-(2-Aminoethyl)pyridin-2-amine without significant modification.
More contemporary MCRs for pyridine synthesis often involve the reaction of various combinations of carbonyl compounds, active methylene (B1212753) compounds, and ammonia (B1221849) or its derivatives. oup.comorganic-chemistry.orgacsgcipr.org These reactions can be catalyzed by a variety of reagents, including bases, acids, and transition metals, and can often be performed under mild and environmentally benign conditions. organic-chemistry.org
| Reaction Type | Key Reactants | Catalyst/Conditions | Advantages |
| Modified Hantzsch Synthesis | Aldehyde, β-ketoester, ammonia source | Various catalysts, microwave irradiation | Well-established, versatile |
| Bohlmann-Rahtz Reaction | 1,3-Dicarbonyl, ammonia, alkynone | Often catalyst-free | High regioselectivity |
| Michael Addition-based Syntheses | Carbonyl compounds, enamines, ammonia | Transition-metal-free or catalyzed | Green, one-pot procedure |
Catalysis plays a crucial role in modern organic synthesis, enabling reactions to proceed with high efficiency and selectivity under mild conditions. In the context of pyridine-diamine synthesis, both transition-metal and organocatalysis have been successfully employed.
Transition-metal catalysis is particularly important for C-H functionalization reactions, which allow for the direct introduction of functional groups onto the pyridine ring without the need for pre-functionalized starting materials. nih.gov Palladium, copper, and ruthenium catalysts have been used for the amination of halopyridines to introduce the 2-amino group. acs.orgnih.gov Iron-catalyzed cyclization of ketoxime acetates and aldehydes has also been developed for the synthesis of symmetrical pyridines. rsc.org
Organocatalysis, which utilizes small organic molecules as catalysts, has also gained prominence. iciq.orgacs.org For instance, the N-alkylation of 2-aminopyridines with diketones can be catalyzed by BF3·OEt2. acs.org
| Catalytic Approach | Catalyst Type | Key Transformation |
| Buchwald-Hartwig Amination | Palladium | C-N bond formation |
| Ullmann Condensation | Copper | C-N bond formation |
| C-H Functionalization | Various transition metals | Direct functionalization of the pyridine ring |
| Organocatalysis | Small organic molecules | Various transformations |
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net In the synthesis of pyridine derivatives, several green chemistry approaches have been implemented.
The use of multicomponent reactions is inherently green as it improves atom economy and reduces the number of synthetic steps and waste generation. bohrium.comnih.gov The development of catalyst-free and solvent-free reaction conditions further enhances the environmental friendliness of these syntheses. ymerdigital.com Microwave-assisted synthesis has also been shown to accelerate reaction times and improve yields in some cases. nih.govwikipedia.org
Formation and Isolation Techniques for the Dihydrochloride Salt
The final step in the synthesis of 4-(2-Aminoethyl)pyridin-2-amine dihydrochloride is the formation of the dihydrochloride salt. This is typically achieved by treating the free base with hydrochloric acid. youtube.com The amine groups in the molecule are basic and readily react with strong acids like HCl to form ammonium (B1175870) salts. oxfordreference.comualberta.ca
The isolation of the dihydrochloride salt is often accomplished by precipitation from a suitable solvent. sciencemadness.org The choice of solvent is crucial; a solvent in which the free base is soluble but the salt is insoluble is ideal. Common solvents used for this purpose include ethers, isopropanol, and ethanol (B145695). sciencemadness.orgorgsyn.org The salt can then be collected by filtration, washed with a non-polar solvent to remove any impurities, and dried under vacuum. google.com In some cases, the salt may crystallize directly from the reaction mixture upon addition of HCl. prepchem.com The formation of the crystalline salt can also aid in the purification of the final product. oxfordreference.com
Acid-Mediated Salt Formation Protocols
The conversion of the free base form of an amine to its hydrochloride salt is a standard acid-base reaction. For a compound with multiple basic sites like 4-(2-Aminoethyl)pyridin-2-amine, this typically results in the formation of a dihydrochloride salt. The protocols generally involve treating the amine with a source of hydrogen chloride in a suitable solvent system, leading to the precipitation of the salt.
Common methodologies for this transformation include the use of anhydrous hydrogen chloride in an organic solvent or the use of concentrated aqueous hydrochloric acid.
Anhydrous HCl in Organic Solvents : A widely employed method involves dissolving the free base in an anhydrous organic solvent, such as dichloromethane, dioxane, or diethyl ether. nih.govnih.gov A solution of anhydrous hydrochloric acid, typically in ether or dioxane, is then added dropwise to the stirred solution. nih.gov This process often results in the immediate precipitation of the hydrochloride salt, which can then be isolated by simple filtration. nih.gov Alternatively, anhydrous hydrogen chloride gas can be bubbled directly through the solution of the amine. google.com This technique is particularly effective for producing an anhydrous salt, which can be crucial for subsequent reactions or applications where water is undesirable.
Aqueous Hydrochloric Acid : Another straightforward protocol involves the use of concentrated aqueous hydrochloric acid. orgsyn.orgru.nl In this procedure, the amine is dissolved in a suitable solvent, and a stoichiometric amount of concentrated HCl is added. orgsyn.org The salt is often isolated by evaporating the solvent and any excess acid, followed by purification of the resulting residue. orgsyn.org
The choice of method often depends on the solubility of the free base and the resulting salt, as well as the requirement for anhydrous conditions.
| Reagent | Solvent System | Typical Conditions | Isolation Method |
|---|---|---|---|
| Anhydrous HCl in Ether/Dioxane | Dichloromethane, Diethyl Ether, Dioxane | Room temperature, dropwise addition | Filtration of precipitate nih.gov |
| Anhydrous HCl (gas) | Various organic solvents | Bubbling gas through solution | Filtration of precipitate google.com |
| Concentrated Aqueous HCl | Water, Ethanol | Mixing, potential heating | Evaporation followed by crystallization orgsyn.org |
Crystallization and Recrystallization Methods for Hydrochloride Salts
Crystallization is a fundamental technique for the purification of solid compounds, including amine hydrochloride salts. The process relies on the principle that the solubility of a compound in a solvent changes with temperature. For hydrochloride salts, which are typically polar, polar solvents or solvent mixtures are commonly used.
Solvent Selection : The selection of an appropriate solvent is the most critical step in the recrystallization process. Ideal solvents will dissolve the salt completely at an elevated temperature but will have low solubility at cooler temperatures, allowing for high recovery of the purified crystals. Common solvents for aminopyridine salts include aqueous ethanol, methanol, and water itself. orgsyn.orgchemicalbook.comchemicalbook.com For instance, crystallization from 70% aqueous ethanol has been reported for purifying pyridinium (B92312) hydrochloride salts. orgsyn.org In some cases, the crude salt is recrystallized from hot water, sometimes with the addition of activated charcoal to remove colored impurities. google.com
Procedure : The general procedure involves dissolving the crude hydrochloride salt in a minimum amount of a suitable hot solvent. The hot solution is then filtered, if necessary, to remove any insoluble impurities. The filtrate is allowed to cool slowly and undisturbed, promoting the formation of well-defined, pure crystals. The rate of cooling can influence crystal size and purity; a slower cooling process generally yields larger and purer crystals. google.com After crystallization is complete, the purified salt is collected by filtration, washed with a small amount of cold solvent to remove any residual mother liquor, and dried. chemicalbook.com
| Solvent System | Technique | Notes |
|---|---|---|
| Aqueous Ethanol (e.g., 70%) | Hot dissolution, slow cooling | Effective for many pyridinium salts. orgsyn.org |
| Water | Hot dissolution, cooling, potential use of activated charcoal | Suitable for water-soluble salts; charcoal removes colored impurities. google.com |
| Ethanol or Methanol | Hot dissolution, cooling | Commonly used for moderately polar organic salts. chemicalbook.comchemicalbook.com |
| Acidified Water | Slow evaporation | Can be used to produce well-formed crystals of amino acid salts. ru.nl |
Chromatographic Purification Techniques for Amine Salts
Chromatographic techniques are powerful tools for purification, but the high polarity and low volatility of amine hydrochloride salts present significant challenges for standard methods like conventional silica (B1680970) gel chromatography.
Challenges with Standard Chromatography : When attempting to purify amine hydrochloride salts using thin-layer chromatography (TLC) or column chromatography on silica gel, the compound often adheres strongly to the stationary phase, resulting in poor mobility (an Rf value of 0) and significant streaking. sciencemadness.org This makes effective separation from impurities difficult.
Purification of the Free Base : A common strategy to circumvent these issues is to convert the hydrochloride salt back to its free base form before chromatography. sciencemadness.org The less polar free amine can then be purified using normal-phase chromatography on silica or alumina. Mobile phases often consist of solvent mixtures like ethyl acetate/hexanes or dichloromethane/methanol, frequently with a small amount of a basic additive such as triethylamine (B128534) to prevent protonation of the amine on the acidic silica surface and improve elution. sciencemadness.orgchemicalforums.com After purification, the pure free base can be converted back into the hydrochloride salt.
Alternative Chromatographic Methods : For direct purification of the salt, more specialized techniques are required. Supercritical fluid chromatography (SFC) has emerged as a viable option. Using mobile phases such as carbon dioxide and methanol, SFC can directly chromatograph and separate amine salt forms, which is particularly advantageous for preparative-scale purification. nih.gov
| Method | Stationary Phase | Mobile Phase Example | Advantages | Disadvantages |
|---|---|---|---|---|
| Indirect (as free base) | Silica Gel | EtOAc/Hexanes + Triethylamine | Standard, widely available technique. | Requires extra steps for salt-to-base and base-to-salt conversion. sciencemadness.org |
| Indirect (as free base) | Alumina (basic) | DCM/Methanol | Can offer better elution for basic compounds than silica. | Separation may be less effective than on silica. chemicalforums.com |
| Direct (as salt) | Chiral Stationary Phases (e.g., Chiralpak AD-H) | CO₂ / Methanol | Direct purification of the salt form is possible. nih.gov | Requires specialized SFC instrumentation. |
Chemical Reactivity and Mechanistic Investigations of 4 2 Aminoethyl Pyridin 2 Amine Dihydrochloride
Reactivity of the Pyridine (B92270) Ring Nitrogen and Exocyclic Amino Group
The pyridine core of 4-(2-Aminoethyl)pyridin-2-amine contains two nitrogen atoms with differing reactivity. The endocyclic (ring) nitrogen is sp²-hybridized, and its lone pair of electrons resides in an sp² orbital, making it less basic than a typical aliphatic amine but available for protonation or coordination to metal centers. In contrast to benzene, the pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic aromatic substitution. uoanbar.edu.iq Such reactions, like nitration or halogenation, typically require harsh conditions. uoanbar.edu.iq
One of the characteristic reactions of 2-aminopyridines is the Chichibabin reaction, a nucleophilic substitution where an amino group can be introduced at the C2 position of pyridine using sodium amide. myttex.netwikipedia.org While the target molecule already possesses this group, this reaction highlights the susceptibility of the C2 position to nucleophilic attack. myttex.netwikipedia.org The exocyclic amino group can also be a leaving group in certain transition-metal-catalyzed nucleophilic aromatic substitution (SNAr) reactions, allowing for further functionalization. thieme-connect.de
Nucleophilic Reactivity of the Ethane-1,2-diamine Moiety
The 4-(2-aminoethyl) substituent contains a primary aliphatic amino group that is part of an ethane-1,2-diamine-like moiety. This terminal amino group is the most nucleophilic and basic center in the molecule. Its lone pair of electrons is in an sp³ hybridized orbital, making it readily available to attack electrophiles. Consequently, this site is expected to be the primary point of reaction with alkylating agents, acylating agents, and other electrophiles under kinetically controlled conditions. Its reactivity is comparable to that of simple primary amines like ethylenediamine. This high nucleophilicity makes it a key site for derivatization.
Table 1: Comparison of Nitrogen Centers' Reactivity
| Nitrogen Center | Hybridization | Relative Basicity | Primary Reactivity |
|---|---|---|---|
| Ethylamine (B1201723) Nitrogen | sp³ | High | Nucleophilic attack, Protonation |
| Exocyclic C2-Amine | sp² | Moderate | Acylation, Diazotization |
Condensation Reactions and Schiff Base Formation
The presence of primary amino groups allows 4-(2-Aminoethyl)pyridin-2-amine to undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. mdpi.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the characteristic C=N double bond. mdpi.com
Given the higher nucleophilicity of the aliphatic amino group on the ethyl side chain, it is the preferred site for Schiff base formation over the less reactive exocyclic C2-amino group. nih.gov By carefully selecting reaction conditions, it may be possible to achieve selective condensation. The formation of these Schiff bases is often reversible and can be used to synthesize more complex molecules or metal complexes, as the imine nitrogen can act as a coordination site. mdpi.com
Table 2: Potential Schiff Base Formation Reactions
| Reactant | Carbonyl Compound | Expected Primary Product |
|---|---|---|
| 4-(2-Aminoethyl)pyridin-2-amine | Benzaldehyde | N-(phenylmethylidene)-2-(2-aminopyridin-4-yl)ethan-1-amine |
| 4-(2-Aminoethyl)pyridin-2-amine | Acetone | N-propan-2-ylidene-2-(2-aminopyridin-4-yl)ethan-1-amine |
Intramolecular Cyclization and Heterocycle Formation Pathways
The structural arrangement of 4-(2-Aminoethyl)pyridin-2-amine, featuring multiple nucleophilic centers separated by a flexible linker, provides opportunities for intramolecular cyclization reactions to form novel heterocyclic systems. Reaction with bifunctional electrophiles can bridge two of the nitrogen atoms, leading to the formation of fused or macrocyclic ring systems.
For instance, reacting the compound with α,β-unsaturated ketones or 1,3-dicarbonyl compounds could initiate a sequence of condensation and cyclization, potentially involving both the exocyclic C2-amino group and the pyridine ring nitrogen to form fused systems like imidazo[1,2-a]pyridines. nih.gov The side-chain amino group can also participate in these cyclization pathways, leading to larger ring structures. Cobalt-catalyzed [2+2+2] cycloadditions represent another advanced strategy for constructing complex fused pyridine systems from precursors with appropriate functionalities. nih.gov
Exploration of Oxidation and Reduction Reactions
The pyridine ring is generally resistant to oxidation but can be converted to a pyridine-N-oxide upon treatment with oxidizing agents like peroxy acids. nih.gov The N-oxide derivative can exhibit different reactivity patterns compared to the parent pyridine. The primary amino group on the side chain can be oxidized, though this often requires specific reagents to avoid side reactions.
Conversely, the pyridine ring can be reduced to a piperidine (B6355638) ring via catalytic hydrogenation, typically using catalysts like platinum, palladium, or nickel under hydrogen pressure. This transformation converts the aromatic heterocycle into a saturated one, drastically altering its chemical and physical properties. Aldehydes and ketones can be reduced to alcohols, and in some cases, the C2-amino group can be reductively alkylated. youtube.com
Table 3: Summary of Potential Oxidation and Reduction Reactions
| Reaction Type | Reagent(s) | Potential Product(s) |
|---|---|---|
| Oxidation | m-CPBA | 4-(2-Aminoethyl)-2-aminopyridine 1-oxide |
Elucidation of Reaction Mechanisms in Diverse Chemical Transformations
The mechanistic pathways for reactions involving 4-(2-Aminoethyl)pyridin-2-amine are dictated by the relative reactivity of its three nitrogen centers. In nucleophilic reactions, the terminal aliphatic amine is the most potent nucleophile and will typically react first. Selective protection of this group would be necessary to direct reactions towards the C2-amino group or the pyridine nitrogen.
For nucleophilic aromatic substitution on the pyridine ring, the mechanism often proceeds through a Meisenheimer-like intermediate, an anionic σ-adduct where the aromaticity of the ring is temporarily disrupted. wikipedia.org The stability of this intermediate is key to the reaction's feasibility. The electron-donating C2-amino group generally disfavors this pathway, but activation via coordination to a transition metal can facilitate such substitutions. thieme-connect.de
In cyclization reactions, the mechanism will depend on the specific reagents and conditions. For example, the formation of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones involves an initial SN2 reaction at the pyridine ring nitrogen, followed by intramolecular condensation and dehydration. nih.gov Understanding these mechanistic details is crucial for controlling the regioselectivity and achieving desired chemical transformations.
Coordination Chemistry and Metal Complexation of 4 2 Aminoethyl Pyridin 2 Amine
Ligand Design Principles for Pyridine-Diamine Systems
Pyridine-based ligands are fundamental in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. wikipedia.org The design of these ligands often focuses on incorporating additional donor groups to influence the resulting complex's geometry, dimensionality, and properties. In systems analogous to 4-(2-Aminoethyl)pyridine (B79904), which contains both a pyridine (B92270) nitrogen and an amino nitrogen, key design principles include:
Chelation: The ethyl linker between the pyridine ring and the amino group allows the ligand to potentially act as a bidentate chelate, forming a stable five-membered ring with a metal center. This mode of coordination is common for ligands with flexible side arms containing donor atoms. nih.govnih.gov
Bridging: The two distinct nitrogen donors can also coordinate to different metal centers, acting as a bridging ligand. This is crucial for the construction of coordination polymers and extended networks. mdpi.com The exocyclic amino group, in particular, can bridge two metal ions, leading to polymeric backbones. mdpi.com
Monodentate Coordination: Steric factors or the presence of competing ligands can lead to 4-(2-Aminoethyl)pyridine coordinating through only one of its nitrogen atoms, typically the more accessible pyridine nitrogen. researchgate.net
Non-covalent Interactions: The presence of the amino group provides a site for hydrogen bonding, which can direct the assembly of supramolecular architectures in the solid state. researchgate.netnih.gov These interactions play a significant role in stabilizing the crystal packing of the resulting complexes.
The electronic properties of the pyridine ring make it a weak π-acceptor, and its basicity influences the strength of the metal-ligand bond. wikipedia.org The flexibility of the ethylamine (B1201723) tail allows it to adapt to the preferred coordination geometry of various metal ions.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with 4-(2-Aminoethyl)pyridine typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. The resulting products are then characterized using a suite of analytical techniques to confirm their composition and structure.
Several transition metal complexes of 4-(2-Aminoethyl)pyridine have been synthesized and characterized. For instance, a series of cadmium(II) cyanide complexes with the general formula [Cd(4aepy)₂(H₂O)₂][M(CN)₄], where 4aepy is 4-(2-Aminoethyl)pyridine and M is Ni(II), Pd(II), or Pt(II), have been prepared. researchgate.net These compounds were synthesized through the reaction of their constituent metal salts and the ligand and were analyzed using elemental analysis, thermal methods, and spectroscopy. researchgate.net
Another set of related complexes involves the protonated form of the ligand, (4aepyH)⁺, acting as a cation to balance a complex tetracyanometallate anion. kms-silicone.com Three such compounds, (4aepyH)₂[Ni(CN)₄], (4aepyH)₂[Pd(CN)₄], and (4aepyH)₂[Pt(CN)₄], were synthesized and characterized by elemental, thermal, and vibrational techniques. kms-silicone.com
| Complex Formula | Metal Centers | Synthesis Method | Characterization Techniques | Reference |
|---|---|---|---|---|
| [Cd(4aepy)₂(H₂O)₂][Ni(CN)₄] | Cd(II), Ni(II) | Solution Reaction | Elemental Analysis, FT-IR, Raman, Thermal Analysis, X-ray Diffraction | researchgate.net |
| [Cd(4aepy)₂(H₂O)₂][Pd(CN)₄] | Cd(II), Pd(II) | Solution Reaction | Elemental Analysis, FT-IR, Raman, Thermal Analysis, X-ray Diffraction | researchgate.net |
| [Cd(4aepy)₂(H₂O)₂][Pt(CN)₄] | Cd(II), Pt(II) | Solution Reaction | Elemental Analysis, FT-IR, Raman, Thermal Analysis | researchgate.net |
| (4aepyH)₂[Ni(CN)₄] | Ni(II) | Solution Reaction | Elemental Analysis, FT-IR, Raman, Thermal Analysis, X-ray Diffraction | kms-silicone.com |
| (4aepyH)₂[Pd(CN)₄] | Pd(II) | Solution Reaction | Elemental Analysis, FT-IR, Raman, Thermal Analysis, X-ray Diffraction | kms-silicone.com |
| (4aepyH)₂[Pt(CN)₄] | Pt(II) | Solution Reaction | Elemental Analysis, FT-IR, Raman, Thermal Analysis, X-ray Diffraction | kms-silicone.com |
The provided research primarily focuses on complexes with transition metals. Information regarding the synthesis and characterization of main group metal complexes involving 4-(2-Aminoethyl)pyridine is not detailed in the available sources.
Structural Analysis of Coordination Compounds via X-ray Crystallography
Single-crystal X-ray diffraction is a powerful tool for elucidating the precise three-dimensional structure of coordination compounds. This technique has been employed to determine the structures of several complexes containing 4-(2-Aminoethyl)pyridine.
In the series of complexes with the formula [Cd(4aepy)₂(H₂O)₂][M(CN)₄] (where M = Ni, Pd), the crystal structures reveal that the compounds are isostructural, crystallizing in the monoclinic system with the C2/c space group. researchgate.net The cadmium(II) ion is in a distorted octahedral geometry, coordinated to four nitrogen atoms from four separate unidentate 4aepy ligands and two oxygen atoms from two aqua ligands. researchgate.net The [M(CN)₄]²⁻ anions adopt a square planar geometry and act as counter-ions. researchgate.net
For the (4aepyH)₂[M(CN)₄] (M = Ni, Pd, Pt) series, crystallographic analysis shows that these complexes also crystallize in the monoclinic C2/c space group. kms-silicone.com In these structures, the 4-(2-Aminoethyl)pyridine molecule is protonated and does not coordinate directly to the metal center. Instead, it exists as the (4aepyH)⁺ cation. The metal(II) ion is four-coordinated by the carbon atoms of four cyanide ligands in a square planar geometry, forming the [M(CN)₄]²⁻ anion. kms-silicone.com
| Complex Formula | Crystal System | Space Group | Coordination Geometry of Metal Center | Role of 4aepy | Reference |
|---|---|---|---|---|---|
| [Cd(4aepy)₂(H₂O)₂][Ni(CN)₄] | Monoclinic | C2/c | Cd(II): Distorted Octahedral (N₄O₂); Ni(II): Square Planar (C₄) | Unidentate Ligand | researchgate.net |
| [Cd(4aepy)₂(H₂O)₂][Pd(CN)₄] | Monoclinic | C2/c | Cd(II): Distorted Octahedral (N₄O₂); Pd(II): Square Planar (C₄) | Unidentate Ligand | researchgate.net |
| (4aepyH)₂[Ni(CN)₄] | Monoclinic | C2/c | Ni(II): Square Planar (C₄) | Protonated Cation | kms-silicone.com |
| (4aepyH)₂[Pd(CN)₄] | Monoclinic | C2/c | Pd(II): Square Planar (C₄) | Protonated Cation | kms-silicone.com |
| (4aepyH)₂[Pt(CN)₄] | Monoclinic | C2/c | Pt(II): Square Planar (C₄) | Protonated Cation | kms-silicone.com |
Spectroscopic Manifestations of Coordination in Metal Complexes
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in confirming the coordination of ligands to metal centers. The vibrational modes of the ligand are sensitive to changes in electron density and bonding that occur upon complexation.
For the complexes of 4-(2-Aminoethyl)pyridine, the FT-IR and Raman spectra have been used to support the structures determined by X-ray crystallography. researchgate.netkms-silicone.com Key observations in the spectra of pyridine-containing complexes often include shifts in the vibrational frequencies associated with the pyridine ring C=C and C=N stretching modes upon coordination of the pyridine nitrogen to a metal ion. mdpi.com Similarly, changes in the N-H stretching and bending vibrations of the amino group can indicate its involvement in coordination or hydrogen bonding. In the reported complexes of 4-(2-Aminoethyl)pyridine, the spectral data were consistent with the crystallographic findings, confirming the coordination environment of the metal ions and the role of the organic ligand. researchgate.netkms-silicone.com
Polymeric and Supramolecular Architectures involving 4-(2-Aminoethyl)pyridine
Beyond the formation of discrete molecular complexes, 4-(2-Aminoethyl)pyridine is involved in the construction of higher-order structures through non-covalent interactions. These interactions, particularly hydrogen bonds, are critical in assembling molecules into well-defined supramolecular architectures.
Applications As a Synthetic Building Block and Ligand in Advanced Chemical Synthesis
As a Versatile Precursor for Complex Heterocyclic Scaffolds
The 2-aminopyridine (B139424) core within 4-(2-Aminoethyl)pyridin-2-amine makes it an ideal precursor for the synthesis of a wide array of fused heterocyclic systems. The 2-aminopyridine motif is a well-established synthon for constructing bicyclic heteroaromatics, most notably imidazo[1,2-a]pyridines, which are of significant interest in medicinal chemistry. nih.gove3s-conferences.orgmdpi.com The general synthetic strategy involves the reaction of the 2-aminopyridine with α-halocarbonyl compounds, where the endocyclic pyridine (B92270) nitrogen first displaces the halide, followed by an intramolecular cyclization involving the exocyclic amino group to form the imidazole (B134444) ring. e3s-conferences.org
In the case of 4-(2-Aminoethyl)pyridin-2-amine, this reaction would yield an imidazo[1,2-a]pyridine (B132010) scaffold bearing an aminoethyl substituent at the 7-position. This side chain provides a reactive handle for further molecular elaboration, allowing for the introduction of additional structural diversity or for conjugation to other molecular entities. The primary amine of the aminoethyl group can undergo a host of chemical transformations, such as acylation, alkylation, or Schiff base formation, without disturbing the core heterocyclic structure. This dual functionality—the ability to first form a rigid heterocyclic core and then to modify a flexible peripheral group—makes it a powerful tool for building complex molecular libraries.
Moreover, the presence of two primary amine groups with different reactivities opens pathways to other complex heterocycles. Selective protection and deprotection strategies would allow chemists to harness the nucleophilicity of either the 2-amino group or the ethylamine (B1201723) group, enabling the stepwise construction of more intricate polycyclic systems. The compound serves as a valuable starting material for creating novel molecular frameworks that are otherwise difficult to access. nih.govresearchgate.net
Role in the Synthesis of Ligands for Catalytic Systems
The structural framework of 4-(2-Aminoethyl)pyridin-2-amine, featuring three distinct nitrogen donor atoms (the pyridine ring nitrogen, the 2-amino nitrogen, and the terminal ethylamine nitrogen), makes it an excellent candidate for designing polydentate ligands for coordination chemistry and catalysis. mdpi.com Ligands derived from this scaffold can coordinate to a metal center in various ways, acting as bidentate or tridentate chelators.
For instance, the pyridine nitrogen and the terminal amine of the ethyl group can form a stable six-membered chelate ring with a metal ion. This bidentate N,N'-coordination is a common motif in catalytic complexes. The additional 2-amino group can either remain non-coordinated, influencing the steric and electronic properties of the resulting complex, or participate in coordination, leading to a tridentate binding mode, particularly with metal ions that favor higher coordination numbers. This versatility allows for the fine-tuning of the ligand's properties to suit specific catalytic applications. nih.gov
Bipyridine and aminopyridine derivatives are foundational components in the development of ligands for a wide range of metal-catalyzed reactions, including cross-coupling reactions and photoredox catalysis. nih.govacs.org By modifying 4-(2-Aminoethyl)pyridin-2-amine, for example through reaction of the ethylamine moiety to introduce phosphine (B1218219) or other donor groups, highly specialized and effective ligands can be synthesized. The inherent structural features of the molecule provide a robust platform for creating a diverse family of ligands with tailored electronic and steric profiles, which are crucial for controlling the activity and selectivity of catalytic processes. researchgate.net
Precursor in Polymer Chemistry and Functional Material Development
Diamino compounds are fundamental monomers in the synthesis of condensation polymers such as polyamides and polyimides. 4-(2-Aminoethyl)pyridin-2-amine, being a diamine, can serve as a monomer in polycondensation reactions with difunctional reagents like diacyl chlorides or dianhydrides. The incorporation of the pyridine-containing structure into the polymer backbone can impart unique properties to the resulting material.
The inclusion of pyridine rings in polymer chains is known to enhance thermal stability, mechanical strength, and chemical resistance. researchgate.net Polyimides derived from pyridine-containing diamines often exhibit high glass transition temperatures and excellent thermo-oxidative stability. researchgate.net The presence of the pyridine nitrogen also introduces a site for potential post-polymerization modification, such as quaternization to create charged polymers or coordination with metal ions to form metallopolymers.
Furthermore, the specific structure of 4-(2-Aminoethyl)pyridin-2-amine offers the potential for creating polymers with interesting topologies. The differential reactivity between the aromatic 2-amino group and the aliphatic ethylamine group could be exploited to create more complex polymer architectures, such as graft copolymers. mdpi.com For example, one type of amine could be used to form the main polymer chain, while the other remains as a pendant group available for subsequent grafting reactions. Such materials could find applications in areas like specialty coatings, high-performance films, or functional membranes.
Integration into Supramolecular Structures and Frameworks
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to assemble molecules into well-defined, higher-order structures. Aminopyridine derivatives are exceptional building blocks for supramolecular synthesis due to their ability to act as both hydrogen bond donors (via the N-H groups) and acceptors (via the pyridine nitrogen). preprints.orgmdpi.com
4-(2-Aminoethyl)pyridin-2-amine possesses multiple sites for hydrogen bonding: the two N-H protons of the 2-amino group, the two N-H protons of the ethylamine group, and the lone pair of electrons on the pyridine ring nitrogen. This multiplicity of interaction sites allows it to form extensive and robust hydrogen-bonded networks. It can self-assemble or co-crystallize with other molecules (coformers) to create complex supramolecular assemblies, such as tapes, sheets, or three-dimensional frameworks. doaj.org
The formation of these structures is guided by established hydrogen bonding patterns, such as the common R²₂(8) dimer motif formed between two 2-aminopyridine molecules. The additional aminoethyl group provides further opportunities for creating intricate and stable networks through N-H···N or N-H···O interactions, connecting the primary assemblies into larger architectures. mdpi.com The study of how these molecules recognize and bind to each other provides fundamental insights into crystal engineering and the design of molecular solids with specific properties, such as porous materials or co-crystals of active pharmaceutical ingredients. scielo.brnih.gov
Advanced Spectroscopic and Crystallographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of "4-(2-Aminoethyl)pyridin-2-amine dihydrochloride" in solution. Both ¹H and ¹³C NMR spectra provide critical data on the chemical environment of each atom, confirming the compound's structural integrity.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For the related compound 2-(4-pyridyl)ethylamine, characteristic shifts are observed that help in assigning the protons of the title compound. The protons on the pyridine (B92270) ring typically appear in the aromatic region, while the protons of the ethylamine (B1201723) side chain are found in the aliphatic region.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments within the molecule. Each carbon atom in the pyridine ring and the aminoethyl side chain gives rise to a specific signal, confirming the carbon framework of the molecule.
| ¹H NMR Data for 2-(4-pyridyl)ethylamine | |
| Assignment | Shift (ppm) |
| A | 8.487 |
| B | 7.134 |
| C | 2.977 |
| D | 2.734 |
| E | 1.83 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Coordination Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in "this compound" and analyzing its coordination behavior in metal complexes.
FT-IR Spectroscopy: The FT-IR spectrum of pyridine derivatives typically shows characteristic bands for N-H stretching vibrations of the amino group, C-H stretching of the aromatic ring and the ethyl chain, and C=C and C=N stretching vibrations within the pyridine ring. For instance, in related 2-aminopyridine (B139424) compounds, asymmetric and symmetric stretching frequencies for the NH₂ group are observed around 3460 and 3369 cm⁻¹ respectively. nih.gov The C=N stretching vibration of the pyridine ring appears around 1602 cm⁻¹. researchgate.net Shifts in these vibrational frequencies upon coordination to a metal ion can indicate the mode of binding.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The Raman spectra of pyridine derivatives are often dominated by ring breathing and stretching modes. researchgate.net Changes in the Raman spectrum, such as the appearance of new bands or shifts in existing ones, can provide evidence of conformational changes or interactions in different environments, such as in solution versus the solid state. researchgate.net For instance, in complexes involving 4-(2-aminoethyl)pyridine (B79904), vibrational spectral data have been used to identify the presence of both terminal and bridging cyanide ligands. researchgate.net
Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and investigating the fragmentation patterns of "4-(2-Aminoethyl)pyridin-2-amine dihydrochloride (B599025)." The molecular weight of the free base, 4-(2-aminoethyl)pyridin-2-amine, is 137.19 g/mol . The mass spectrum of the related compound 2-(4-pyridyl)ethylamine shows a molecular ion peak at m/z 122, corresponding to its molecular weight. chemicalbook.com For "4-(2-aminoethyl)pyridin-2-amine," a molecular ion peak at approximately m/z 138 ([M+H]⁺) would be expected in techniques like electrospray ionization (ESI). uni.lu High-resolution mass spectrometry (HRMS) can provide the exact mass, which aids in confirming the elemental formula.
Predicted mass spectrometry data for 4-(2-aminoethyl)pyridin-2-amine highlights various possible adducts and their mass-to-charge ratios.
| Predicted Mass Spectrometry Data for 4-(2-aminoethyl)pyridin-2-amine | ||
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 138.10257 | 127.6 |
| [M+Na]⁺ | 160.08451 | 135.2 |
| [M-H]⁻ | 136.08801 | 129.2 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Solution Behavior
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the molecule, providing insights into its electronic structure and behavior in solution. Pyridine and its derivatives typically exhibit absorption bands in the UV region due to π → π* and n → π* transitions of the aromatic ring. The position and intensity of these bands can be influenced by the solvent and the presence of substituents.
For solid acids, UV-Vis spectroscopy of adsorbed pyridine is a novel method to probe acidic properties, as the electronic properties of pyridine change significantly upon interaction with acid sites. rsc.org This technique can distinguish between pyridinium (B92312) ions on Brønsted acid sites, pyridine coordinated to Lewis acid sites, and hydrogen-bonded or physisorbed pyridine. rsc.org In the context of metal complexes, UV-Vis spectroscopy is crucial for studying the coordination environment of the metal ion and the ligand-to-metal charge transfer bands.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, for "this compound." The crystal structure would reveal how the dihydrochloride salt packs in the crystal lattice and the nature of the interactions between the cation and the chloride anions.
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is crucial for confirming the empirical and molecular formula of "this compound" and assessing its purity. The theoretical elemental composition can be calculated from the molecular formula (C₇H₁₃Cl₂N₃) and compared with the experimentally determined values. This comparison serves as a verification of the compound's stoichiometry. This technique is often used in conjunction with other characterization methods to provide a complete picture of the synthesized compound.
Computational and Theoretical Studies on 4 2 Aminoethyl Pyridin 2 Amine Dihydrochloride and Its Derivatives
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Geometry
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and three-dimensional structures of molecules. nih.govdergipark.org.tr These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, providing a detailed picture of its inherent characteristics.
For pyridine (B92270) derivatives similar to 4-(2-Aminoethyl)pyridin-2-amine, DFT methods like B3LYP and B3PW91 are commonly used to optimize the molecular geometry. dergipark.org.tr This process finds the lowest energy arrangement of the atoms, predicting bond lengths, bond angles, and dihedral angles. These calculated values are often in good agreement with experimental data obtained from techniques like X-ray crystallography. nih.gov
Beyond geometry, DFT is used to analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more reactive. For a related compound, 4-(1-aminoethyl)pyridine, the HOMO-LUMO gap was calculated to be approximately 6.0 eV, indicating significant stability. dergipark.org.tr Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting sites of interaction. nih.govnih.gov
Table 1: Representative Calculated Molecular Properties for a Pyridine Derivative
| Parameter | Calculated Value (B3LYP) | Description |
|---|---|---|
| HOMO Energy | -6.12 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -0.08 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 6.04 eV | Indicator of chemical reactivity and stability. researchgate.net |
| Ionization Potential (I) | 7.05 eV | The energy required to remove an electron. dergipark.org.tr |
| Electron Affinity (A) | 0.97 eV | The energy released when an electron is added. dergipark.org.tr |
Note: Data is illustrative and based on calculations for the similar compound 4-(1-aminoethyl)pyridine. dergipark.org.tr
Molecular Dynamics Simulations of Intermolecular Interactions and Reactivity
Molecular Dynamics (MD) simulations provide a way to observe the motion and interactions of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can model the behavior of 4-(2-Aminoethyl)pyridin-2-amine and its derivatives in various environments, such as in solution or interacting with a biological target. nih.gov These simulations capture the dynamic nature of molecules, which is often crucial for understanding their function. nih.gov
MD simulations are particularly useful for studying intermolecular interactions, such as hydrogen bonding between the amine groups of the molecule and solvent molecules (e.g., water). These simulations can reveal the structure and stability of the solvation shell around the molecule. Furthermore, when studying the interaction of the molecule with a larger entity like a protein or DNA, MD can illustrate how the ligand binds, the conformational changes that occur upon binding, and the stability of the resulting complex. nih.gov The analysis of MD trajectories can identify key residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the complex. nih.govnih.gov This information is invaluable for understanding the molecule's mechanism of action in a biological context.
Theoretical Insights into Reaction Pathways and Transition States
Computational chemistry allows for the detailed investigation of chemical reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy pathway from reactants to products. This involves locating and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states. mdpi.com
DFT calculations are a primary tool for this purpose. For a given reaction involving a derivative of 4-(2-Aminoethyl)pyridin-2-amine, the geometries of the transition states can be optimized, and their corresponding activation energies can be calculated. mdpi.comresearchgate.net This provides quantitative insight into the reaction kinetics. For example, in a study of palladium-catalyzed imine hydrolysis involving a pyridine moiety, DFT calculations were used to compare different potential pathways. mdpi.com The calculations revealed that the coordination of the pyridine nitrogen to the palladium catalyst was crucial for the reaction to proceed, lowering the activation energy significantly compared to the uncatalyzed pathway. mdpi.com Such studies can elucidate the role of catalysts, solvents, and substituent groups on the reaction mechanism and rate.
Prediction of Spectroscopic Parameters and Correlation with Experimental Data
A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which can then be compared with experimental data to validate both the computational method and the experimental structure assignment. nih.gov DFT calculations can accurately predict vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). researchgate.netnih.govresearchgate.net
For vibrational spectra, calculations are typically performed within the harmonic approximation, and the resulting frequencies are often scaled by an empirical factor to improve agreement with experimental values. nih.gov In a theoretical study on 4-(1-aminoethyl)pyridine, calculated vibrational frequencies using the B3LYP method showed good agreement with the experimental values observed for related 4-(2-aminoethyl)pyridine (B79904) complexes. dergipark.org.tr
For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate chemical shifts. The correlation between calculated and experimental ¹H and ¹³C NMR chemical shifts is often excellent, providing strong support for the proposed molecular structure. researchgate.net
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Related Pyridine Compound
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT/B3LYP (cm⁻¹) |
|---|---|---|
| NH₂ Asymmetric Stretch | 3362 | 3432 |
| NH₂ Symmetric Stretch | 3292 | 3349 |
| NH₂ In-plane Bend | 1605 | 1595 |
| Pyridine Ring Breathing | ~990 | 971 |
Note: Experimental data is for 4-(2-aminoethyl)pyridine (4aepy) containing complexes, and calculated data is for the similar compound 4-(1-aminoethyl)pyridine, illustrating the typical correlation. dergipark.org.tr
Computational Approaches to Ligand-Metal Interactions and Complex Stability
The presence of multiple nitrogen donor atoms (two amine nitrogens and the pyridine ring nitrogen) makes 4-(2-Aminoethyl)pyridin-2-amine an excellent ligand for coordinating with metal ions. researchgate.netresearchgate.net Computational methods are widely used to study the structure, bonding, and stability of the resulting metal complexes. nih.gov
Furthermore, theoretical methods can be employed to calculate the stability constants (log β) and pKa values of metal complexes in solution. rsc.org These calculations provide a thermodynamic measure of the complex's stability, which is crucial for understanding its behavior in a given environment. nih.govresearchgate.net By comparing the calculated stability of complexes with different metal ions or modified ligands, computational studies can guide the design of new complexes with desired properties for applications in areas like catalysis or medicine. nih.gov
Future Research Directions and Emerging Areas
Development of Novel and Efficient Synthetic Routes for Functionalized Analogues
Future research will likely focus on developing regioselective and efficient synthetic strategies to access a diverse library of functionalized analogues of 4-(2-Aminoethyl)pyridin-2-amine. The presence of multiple reactive sites necessitates the development of orthogonal protection-deprotection strategies and chemoselective functionalization reactions.
Key areas of exploration include:
Selective N-Functionalization: Developing methods to selectively alkylate, arylate, or acylate the 2-amino group, the pyridine (B92270) nitrogen, or the primary amine of the ethylamino side chain is a primary challenge. This could be achieved through careful control of reaction conditions (e.g., pH, solvent, temperature) or by employing directing groups.
C-H Functionalization of the Pyridine Ring: Leveraging modern transition-metal-catalyzed C-H activation and functionalization techniques will enable the introduction of a wide range of substituents at the C3, C5, and C6 positions of the pyridine ring. rsc.orgtuhh.de This would allow for the fine-tuning of the electronic and steric properties of the molecule.
Late-Stage Functionalization: The development of late-stage functionalization (LSF) strategies is crucial for the rapid generation of analogues from a common intermediate. researchgate.net This approach is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.
Multicomponent Reactions (MCRs): Designing novel MCRs that incorporate the 4-(2-Aminoethyl)pyridin-2-amine scaffold as a building block could provide rapid access to complex and diverse molecular architectures in a single step. acs.orgorganic-chemistry.org
| Synthetic Strategy | Potential Functionalization Site(s) | Key Advantages |
| Orthogonal Protection | 2-Amino, Pyridine N, Ethylamine (B1201723) N | Controlled, stepwise functionalization |
| Directed C-H Activation | C3, C5 positions of pyridine ring | High regioselectivity, atom economy |
| Late-Stage Functionalization | Multiple sites on the scaffold | Rapid diversification of analogues |
| Multicomponent Reactions | Incorporation of the entire scaffold | High efficiency, molecular complexity |
Exploration of New Reactivity Manifolds and Cascade Reactions
The trifunctional nature of 4-(2-Aminoethyl)pyridin-2-amine dihydrochloride (B599025) makes it an ideal substrate for the discovery of novel reactivity patterns and the design of elegant cascade reactions. The interplay between the different functional groups can be harnessed to construct complex heterocyclic systems.
Future research in this area could involve:
Intramolecular Cyclizations: Exploration of conditions that promote intramolecular cyclization reactions involving the aminoethyl side chain and either the 2-amino group or the pyridine nitrogen. This could lead to the formation of novel fused or bridged heterocyclic systems.
Cascade Reactions with Bifunctional Reagents: Investigating reactions with electrophiles or nucleophiles that can react sequentially with two of the functional groups on the 4-(2-Aminoethyl)pyridin-2-amine scaffold. For instance, a reagent with two electrophilic centers could react with the 2-amino group and the ethylamine to form a macrocycle.
Metal-Catalyzed Domino Reactions: Utilizing the coordinating properties of the pyridine nitrogen and the amino groups to direct metal-catalyzed domino reactions, where a single catalyst promotes multiple bond-forming events in a single pot.
Synthesis of Fused Heterocycles: Using the 2-aminopyridine (B139424) moiety as a synthon for the construction of fused heterocyclic systems, such as imidazo[1,2-a]pyridines, through cascade reactions with appropriate reagents. diduco.com
| Reaction Type | Key Reactants/Conditions | Potential Products |
| Intramolecular Cyclization | Acid or base catalysis, thermal conditions | Fused or bridged heterocycles |
| Cascade with Bifunctional Reagents | Di-electrophiles, di-nucleophiles | Macrocycles, complex polycycles |
| Metal-Catalyzed Domino Reactions | Transition metal catalysts (e.g., Pd, Ru, Rh) | Highly functionalized pyridines |
| Fused Heterocycle Synthesis | α-haloketones, nitroolefins | Imidazo[1,2-a]pyridines and related systems |
Advanced Applications in Supramolecular Chemistry and Nanomaterials
The distinct coordination capabilities of the three nitrogen atoms in 4-(2-Aminoethyl)pyridin-2-amine make it a promising building block for the construction of sophisticated supramolecular assemblies and functional nanomaterials.
Emerging areas of application include:
Self-Assembling Systems: The directional hydrogen bonding capabilities of the amino groups and the coordination potential of the pyridine nitrogen can be exploited to design self-assembling systems, such as molecular capsules, gels, and liquid crystals. nih.gov
Metal-Organic Frameworks (MOFs): The compound can serve as a versatile organic linker for the synthesis of novel MOFs with tailored pore sizes and functionalities. researchgate.nettsijournals.com The uncoordinated amino groups within the MOF structure could be post-synthetically modified or act as active sites for catalysis or sensing.
Functionalized Nanoparticles: The molecule can be used as a capping agent or surface modifier for metal or metal oxide nanoparticles. rsc.orgnih.gov The pyridine and amino groups can anchor the molecule to the nanoparticle surface, while the free functional groups can be used to impart specific properties, such as biocompatibility, catalytic activity, or molecular recognition capabilities.
Lanthanide Complexes: The multidentate nature of the ligand could be exploited for the chelation of lanthanide ions, leading to the development of novel luminescent probes or magnetic resonance imaging (MRI) contrast agents. diduco.com
| Application Area | Key Features of the Compound | Potential Outcome |
| Self-Assembly | Hydrogen bonding, coordination sites | Ordered supramolecular structures |
| Metal-Organic Frameworks | Multidentate linker | Porous materials for catalysis and separation |
| Functionalized Nanoparticles | Surface anchoring and functional groups | Hybrid materials with tailored properties |
| Lanthanide Complexes | Chelating ability | Luminescent probes, MRI contrast agents |
Innovative Analytical Tools for In Situ Reaction Monitoring and Process Optimization
The development of complex synthetic routes and cascade reactions involving 4-(2-Aminoethyl)pyridin-2-amine dihydrochloride will necessitate the use of advanced analytical tools for real-time reaction monitoring and process optimization. Process Analytical Technology (PAT) will play a crucial role in understanding reaction kinetics, identifying transient intermediates, and ensuring process robustness. mt.com
Future research in this domain will likely involve:
In Situ Spectroscopy: The application of in situ spectroscopic techniques, such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy, to monitor the progress of reactions in real-time. researchgate.net This will provide valuable mechanistic insights and allow for the precise control of reaction parameters.
Chemometric Analysis: The use of chemometric methods to deconvolve complex spectral data obtained from in situ monitoring, enabling the quantitative determination of the concentrations of reactants, intermediates, and products.
Flow Chemistry and Automation: The integration of in situ analytical tools with continuous flow reactors and automated synthesis platforms will facilitate high-throughput screening of reaction conditions and the optimization of synthetic processes. vapourtec.com
Mass Spectrometry-Based Techniques: The development of real-time mass spectrometry-based methods for monitoring reaction progress, particularly for identifying and characterizing short-lived intermediates in complex reaction mixtures.
| Analytical Tool | Information Provided | Application in Process |
| In Situ FTIR/Raman | Functional group changes, reaction kinetics | Real-time monitoring of reactant consumption and product formation |
| In Situ NMR | Structural information on intermediates | Mechanistic elucidation, identification of transient species |
| Flow Chemistry with Integrated PAT | High-throughput screening, process optimization | Rapid optimization of reaction conditions, improved safety and efficiency |
| Real-Time Mass Spectrometry | Molecular weight of reaction components | Identification of intermediates and byproducts |
Q & A
Basic: What are the recommended methods for synthesizing 4-(2-Aminoethyl)pyridin-2-amine dihydrochloride, and how can purity be validated?
Methodological Answer:
Synthesis typically involves reductive amination of 4-(2-ketoethyl)pyridin-2-amine using sodium cyanoborohydride in acidic conditions, followed by dihydrochloride salt formation. Purity validation requires:
- HPLC with UV detection (≥98% purity threshold) .
- Mass spectrometry (MS) for molecular weight confirmation.
- Elemental analysis to verify C, H, N, and Cl content against theoretical values .
Basic: How does the solubility profile influence experimental design in pharmacological studies?
Methodological Answer:
The compound is freely soluble in water and methanol but insoluble in non-polar solvents . This impacts:
- Buffer selection (e.g., aqueous PBS for in vitro assays).
- Dosing strategies in animal studies (aqueous vs. lipid-based vehicles).
- Stability testing (avoid organic solvents that may degrade the compound).
Advanced: What computational strategies predict reaction pathways for modifying this compound?
Methodological Answer:
- Quantum chemical calculations (DFT) to map energy barriers for proposed reactions .
- Reaction path search algorithms (e.g., GRRM) to identify intermediates .
- Machine learning models trained on analogous pyridine derivatives to prioritize synthetic routes.
Advanced: How can researchers optimize reaction conditions using statistical experimental design?
Methodological Answer:
Apply Design of Experiments (DoE) to minimize trials:
- Variables: Temperature, catalyst loading, solvent ratio.
- Response surface methodology (RSM) to model yield vs. parameters .
- Taguchi orthogonal arrays to assess robustness (e.g., pH tolerance).
Advanced: How to resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
- Cross-validate NMR, FTIR, and MS data to confirm functional groups.
- X-ray crystallography for definitive structural assignment.
- Impurity profiling (e.g., HPLC-MS) to rule out by-product interference .
Advanced: How to design stability studies under varying environmental conditions?
Methodological Answer:
- ICH Guidelines: Test under accelerated conditions (40°C/75% RH for 6 months).
- Light sensitivity: Use amber vials and monitor degradation via HPLC .
- pH stability: Assess compound integrity in buffers (pH 1–12) over 24–72 hours.
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR for amine and pyridine proton assignment.
- FTIR to confirm NH/CH stretches (2900–3400 cm⁻¹).
- Elemental analysis for Cl content validation .
Advanced: How to assess interference from by-products in biological assays?
Methodological Answer:
- By-product isolation via preparative HPLC .
- Dose-response curves to compare purified vs. crude compound activity.
- Negative controls with synthetic by-products (e.g., dimerized impurities).
Advanced: Best practices for integrating computational and experimental data in mechanistic studies?
Methodological Answer:
- Feedback loops: Refine computational models using experimental kinetic data .
- Molecular dynamics (MD) simulations to study solvation effects.
- QM/MM hybrid methods to model enzyme-substrate interactions.
Basic: Key considerations for handling and storage to ensure reproducibility?
Methodological Answer:
- Storage: Keep in sealed, light-protected containers at –20°C .
- Hygroscopicity: Use desiccants to prevent moisture absorption.
- Reconstitution: Pre-warm to room temperature to avoid precipitation.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
